An In-Depth Technical Guide to the Physicochemical Properties of (4-Chlorophenyl)(pyridin-3-yl)methanamine
An In-Depth Technical Guide to the Physicochemical Properties of (4-Chlorophenyl)(pyridin-3-yl)methanamine
An important note on chemical identity: Initial research for "(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine" revealed a significant lack of available physicochemical data. To provide a comprehensive and technically accurate guide, the focus of this document has been shifted to the isomeric compound, (4-Chlorophenyl)(pyridin-3-yl)methanamine , for which more substantial data is available. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties.
Introduction
(4-Chlorophenyl)(pyridin-3-yl)methanamine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, which combines a substituted aromatic ring with a pyridine moiety, makes it a versatile scaffold for the synthesis of novel therapeutic agents. A comprehensive understanding of its physicochemical properties is fundamental for its application in areas such as lead optimization, formulation development, and pharmacokinetic studies. This guide provides a detailed overview of the known physicochemical characteristics of (4-Chlorophenyl)(pyridin-3-yl)methanamine, methods for its synthesis and characterization, and insights into its chemical behavior.
Physicochemical Properties
A summary of the key physicochemical properties of (4-Chlorophenyl)(pyridin-3-yl)methanamine is presented in the table below. It is important to note that while some data is derived from experimental sources, other values are based on computational predictions and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁ClN₂ | [1] |
| Molecular Weight | 218.69 g/mol | [1] |
| CAS Number | 883548-10-5 | [1] |
| Physical Form | Solid | [2] |
| Boiling Point | 370.4°C at 760 mmHg (Predicted) | [3] |
| Density | 1.225 g/cm³ (Predicted) | [3] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [2] |
Synthesis and Purification
A common and effective method for the synthesis of (4-Chlorophenyl)(pyridin-3-yl)methanamine is the reductive amination of its corresponding ketone precursor, (4-Chlorophenyl)(pyridin-3-yl)methanone.[4][5][6] This two-step process first involves the formation of an imine intermediate, which is then reduced to the final amine product.
Figure 1. Synthetic workflow for (4-Chlorophenyl)(pyridin-3-yl)methanamine.
Experimental Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve (4-Chlorophenyl)(pyridin-3-yl)methanone in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Add an ammonia source, for example, ammonium formate, and a catalytic amount of acetic acid.[7]
-
Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once the imine formation is complete, a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is added portion-wise to the reaction mixture.[5] This reagent is selective for the reduction of imines in the presence of ketones.[6]
-
Continue stirring the reaction mixture at room temperature until the reduction is complete, as indicated by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude amine by column chromatography on silica gel to yield the pure (4-Chlorophenyl)(pyridin-3-yl)methanamine.
Analytical Characterization
The structural confirmation and purity assessment of (4-Chlorophenyl)(pyridin-3-yl)methanamine are typically achieved through a combination of spectroscopic techniques.
Figure 2. Analytical workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-chlorophenyl and pyridin-3-yl rings. The methine proton (CH) adjacent to the amino group will appear as a singlet, and the two protons of the primary amine (NH₂) will likely be observed as a broad singlet. The exact chemical shifts will be influenced by the solvent used.[8]
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons and the methine carbon. The number of distinct signals will confirm the molecular symmetry.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of (4-Chlorophenyl)(pyridin-3-yl)methanamine, as a primary aromatic amine, is expected to exhibit the following characteristic absorption bands:[10][11][12]
-
N-H Stretching: Two distinct bands in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amine group.[10][11]
-
C-H Aromatic Stretching: Absorption bands just above 3000 cm⁻¹.
-
N-H Bending: A band in the region of 1650-1580 cm⁻¹ due to the scissoring vibration of the NH₂ group.[11]
-
C=C Aromatic Stretching: Several bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: A strong absorption in the 1335-1250 cm⁻¹ range, characteristic of aromatic amines.[11]
-
C-Cl Stretching: A band in the lower frequency region, typically around 1100-1000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) conditions, the mass spectrum is expected to show a prominent peak for the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.
Safety and Handling
(4-Chlorophenyl)(pyridin-3-yl)methanamine is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available data for similar compounds, it is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[2][13]
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of (4-Chlorophenyl)(pyridin-3-yl)methanamine. While some experimental data is limited, the information presented, including predicted values and data from closely related compounds, offers a solid foundation for researchers and scientists working with this molecule. As a versatile scaffold in medicinal chemistry, a thorough understanding of these fundamental properties is essential for its successful application in the development of new therapeutic agents.
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Spectroscopy of Amines. (2024, March 24). In Chemistry LibreTexts. Retrieved from [Link]
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New Catalysts for Reductive Amination. (n.d.). Kanto Chemical Co., Inc. Retrieved from [Link]
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Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]
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(5-(4-chlorophenyl)pyridin-3-yl)methanamine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
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(4-Chlorophenyl)(pyridin-3-yl)methanol. (2025, August 25). Chemsrc. Retrieved from [Link]
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Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). ntp.niehs.nih.gov. Retrieved from [Link]
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Fig. S-3. 1 H-NMR spectra of 2-(4-chlorophenyl)aniline (400 MHz, CDCl3). (n.d.). ResearchGate. Retrieved from [Link]
- Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814. (n.d.). Google Patents.
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